Carbacyclin

Description

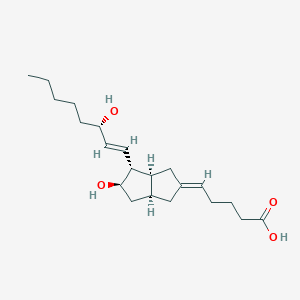

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-WLPVIMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbacyclin as a Prostacyclin (IP) Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin is a potent and chemically stable synthetic analog of prostacyclin (PGI2).[1][2][3] Unlike the endogenous PGI2, which is chemically labile, this compound's structure is modified by substituting the oxygen atom in the furan ring with a methylene group, granting it significantly greater stability.[1] This stability makes it an invaluable tool for research and a compound of interest for therapeutic applications.[2]

Primarily, this compound functions as a selective and potent agonist for the prostacyclin receptor, also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. By mimicking the actions of PGI2, this compound elicits powerful vasodilatory effects and is a potent inhibitor of platelet aggregation. Its biological profile is closely similar to that of prostacyclin, making it a key compound for studying cardiovascular pharmacology, hemostasis, and thrombosis.

Chemical Structure:

-

IUPAC Name: (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

-

Molecular Formula: C₂₁H₃₄O₄

-

Molecular Weight: 350.5 g/mol

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects predominantly through the activation of the IP receptor. The canonical signaling cascade is a Gs-protein coupled pathway, though evidence suggests potential coupling to other G-proteins and secondary pathways in certain contexts.

Primary Gs-Coupled Signaling Pathway

The classical and most well-documented signaling pathway for the IP receptor involves coupling to the stimulatory G-protein, Gs.

-

Receptor Binding: this compound binds to the IP receptor on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs-alpha subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit then binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

-

Physiological Response: PKA proceeds to phosphorylate various downstream target proteins, culminating in the final physiological responses, such as inhibition of myosin light chain kinase in smooth muscle cells (leading to vasodilation) and inhibition of platelet activation processes.

Alternative Signaling Pathways

While the Gs-cAMP pathway is primary, the IP receptor can also couple to other G-proteins, such as Gq or Gi, depending on the cell type, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Additionally, some evidence suggests that this compound can activate peroxisome proliferator-activated receptor δ (PPARδ) in a manner independent of the IP receptor signaling pathway.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro and ex vivo studies, primarily focusing on its anti-platelet aggregation effects.

Table 1: Receptor Binding Affinity of Prostacyclin Analogs

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference(s) |

| Iloprost | Prostacyclin (IP) | Human | Radioligand Competition | 3.9 | |

| Treprostinil | Prostacyclin (IP) | Human | Radioligand Competition | 32 |

Table 2: Functional Potency of this compound (Inhibition of Platelet Aggregation)

The functional potency of this compound is often expressed as its 50% inhibitory concentration (IC50) or as a relative potency compared to PGI2.

| Inducing Agent | Species | IC50 of PGI2 (nM) | Relative Potency (this compound vs. PGI2) | Estimated IC50 of this compound (nM) | Reference(s) |

| ADP | Human | ~1 | 0.03 | ~33.3 | |

| Collagen | Human | ~1 | 0.03 | ~33.3 | |

| ADP / Collagen | Dog, Rabbit | N/A | 0.03 (in vitro) | N/A | |

| Ex vivo Aggregation | Dog, Rabbit | N/A | 0.1 (ex vivo) | N/A |

Note: The IC50 values for this compound are estimated based on the reported relative potency to prostacyclin (PGI2), which has an approximate IC50 of 1 nM against ADP and collagen-induced aggregation in human plasma.

Key Experimental Protocols

The characterization of this compound's activity as an IP receptor agonist relies on established pharmacological assays.

Radioligand Competition Binding Assay

This protocol provides a generalized method to determine the binding affinity (Ki) of a test compound like this compound for the IP receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the IP receptor (IC50), and to subsequently calculate the inhibition constant (Ki).

Materials:

-

Cell Membranes: Prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity tritiated ([³H]) IP receptor agonist, such as [³H]-iloprost.

-

Test Compound: this compound.

-

Non-specific Control: A high concentration (e.g., 10 µM) of an unlabeled IP receptor agonist (e.g., iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well filter plates, scintillation counter, liquid scintillation cocktail.

Procedure:

-

Preparation: In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its dissociation constant, Kd), and serial dilutions of this compound.

-

Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + non-specific control).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Add scintillation cocktail to the dried filters and quantify the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate "specific binding" by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vitro Platelet Aggregation Inhibition Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to measure this compound's ability to inhibit platelet aggregation.

Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation induced by agonists like ADP or collagen.

Materials:

-

Blood Sample: Whole blood from healthy human donors, collected in sodium citrate anticoagulant.

-

Test Compound: this compound sodium salt.

-

Platelet Agonist: Adenosine diphosphate (ADP) or collagen.

-

Control: Vehicle (e.g., saline).

-

Equipment: Refrigerated centrifuge, light transmission aggregometer, cuvettes with stir bars.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Incubation: Pipette PRP into aggregometer cuvettes. Add varying concentrations of this compound (or vehicle control) to the cuvettes and pre-incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add a fixed concentration of the platelet agonist (e.g., ADP) to initiate aggregation.

-

Measurement: The aggregometer measures the change in light transmission through the PRP suspension over time as platelets aggregate. Aggregation is recorded for approximately 5-10 minutes.

-

Data Analysis:

-

Determine the maximum aggregation percentage for each concentration of this compound relative to the vehicle control.

-

Calculate the percentage inhibition for each this compound concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

-

References

The Discovery and Synthesis of Carbacyclin: A Technical Guide

Introduction: Prostacyclin (PGI2), a naturally occurring prostanoid, is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[1] Its therapeutic potential in cardiovascular diseases is significant; however, its clinical utility is severely hampered by its chemical instability, as it readily hydrolyzes under physiological conditions. This limitation spurred the development of stable synthetic analogs, leading to the discovery of Carbacyclin (also known as Carbaprostacyclin or carba-PGI2).[1] this compound replaces the labile enol ether oxygen of prostacyclin with a methylene group, conferring chemical stability while retaining a similar physiological activity profile.[1][2] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₄ | |

| Molecular Weight | 350.49 g/mol | |

| CAS Number | 69552-46-1 | |

| Alternate Names | Carbaprostacyclin, cPGI, Carba-PGI2 | |

| Purity | >99% |

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through a multifaceted mechanism involving at least two distinct signaling pathways. The primary, well-characterized pathway is dependent on the prostacyclin (IP) receptor, while a secondary pathway operates independently of this receptor, involving the peroxisome proliferator-activated receptor (PPAR) delta.

IP Receptor-Dependent Pathway

The canonical signaling cascade is initiated by the binding of this compound to the Gs protein-coupled prostacyclin (IP) receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation and the potent inhibition of platelet aggregation.

IP Receptor-Independent (PPARδ) Pathway

This compound can also function independently of the IP receptor by activating the peroxisome proliferator-activated receptor delta (PPARδ). This pathway involves this compound entering the cell and directly influencing gene expression. For example, it has been shown to induce the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in cardiomyocytes through PPARδ activation, suggesting a role in cellular metabolism.

Synthesis of this compound

Since its discovery, numerous synthetic routes to this compound have been reported. A notable and highly stereocontrolled approach starts from simple acyclic materials and utilizes a Titanium(II)-mediated tandem cyclization as the key reaction step. This method efficiently constructs the core bicyclic structure with high stereoselectivity.

Key Synthesis Workflow Example: Ti(II)-Mediated Cyclization

The synthesis outlined below achieves the preparation of (±)-Carbacyclin from acyclic starting materials in five steps with a good overall yield.

Quantitative Data for Synthesis Steps

The following table summarizes the yields for the key steps in the Ti(II)-mediated synthesis of (±)-Carbacyclin.

| Step | Reaction | Reagents/Conditions | Yield |

| 1 | Ti(II)-Mediated Tandem Cyclization | Ti(Oi-Pr)₄, i-PrMgCl | - |

| 2 | Stereoselective Reduction | NaBH₄, MeOH, 0 °C | 43% (isolated yield of key isomer) |

| 3 | Acetylation | Ac₂O, pyridine | 97% |

| 4 | Allylic Acetate Rearrangement | PdCl₂(CH₃CN)₂, THF | - |

| 5 | Saponification | - | 65% (from intermediate 9) |

| Overall | - | - | ~27% |

Pharmacological Profile

This compound is a potent but less powerful analog of prostacyclin. Its chemical stability, however, makes it a valuable tool for research and a potential therapeutic agent.

| Parameter | Description | Value | Species | Reference |

| Anti-Platelet Aggregation | In vitro activity relative to prostacyclin (ADP or collagen-induced) | 0.03x | Human, Dog, Rabbit | |

| Anti-Platelet Aggregation | Ex vivo activity relative to prostacyclin | 0.1x | Dog, Rabbit | |

| Receptor Binding Affinity (Kd) | Not readily available, but described as high affinity for the IP receptor. | - | - | |

| Vasodilation | Reduces systemic arterial blood pressure. | Potent | Dog, Rabbit, Rat |

Key Experimental Protocols

Synthesis Step 2: Stereoselective Reduction of Ketone 2a

This protocol describes the reduction of the ketone intermediate to the crucial 11α-hydroxy product.

-

Preparation: Dissolve the ketone intermediate (2a) in methanol (MeOH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude mixture of isomers (6 and 7) via column chromatography on silica gel to isolate the desired 11α-hydroxy product (6).

Platelet Aggregation Assay (In Vitro)

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist like ADP.

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the platelet-rich plasma (PRP).

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

-

Assay Procedure:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar at 37 °C.

-

Add a known concentration of this compound (or vehicle control) and incubate for a defined period (e.g., 2 minutes).

-

Add an agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.

-

Record the change in light transmission through the sample for several minutes. Aggregation causes the PRP to become more transparent.

-

-

Data Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.

Conclusion

This compound represents a significant achievement in medicinal chemistry, providing a chemically stable and potent analog of the highly labile prostacyclin. Its discovery has enabled extensive research into the roles of the IP receptor and has provided a valuable pharmacological tool. The development of stereocontrolled synthetic routes has made this molecule accessible for further investigation. With its dual signaling capabilities through both IP receptor-dependent and PPARδ pathways, this compound continues to be a subject of interest for its potential therapeutic applications in cardiovascular and metabolic diseases.

References

A Comparative Analysis of the Chemical Stability of Carbacyclin and Prostacyclin (PGI2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical stability of the synthetic analogue Carbacyclin versus the endogenous prostaglandin I2 (PGI2). A thorough understanding of their relative stabilities is critical for experimental design, therapeutic development, and clinical application. This document outlines their degradation pathways, presents quantitative stability data, details common experimental methodologies for stability assessment, and visualizes the shared signaling pathway.

Introduction to PGI2 and this compound

Prostacyclin (PGI2) is a powerful endogenous eicosanoid with potent vasodilatory and anti-platelet aggregation effects.[1][2] These properties make it a crucial mediator of cardiovascular homeostasis.[2] However, the therapeutic utility of native PGI2 is severely limited by its inherent chemical instability. In aqueous solutions, it rapidly hydrolyzes to an inactive metabolite, 6-keto-prostaglandin F1α.[2][3] This rapid degradation necessitates continuous intravenous infusion for clinical use.

To overcome this limitation, chemically stable analogues have been synthesized. This compound is one such analogue, designed to mimic the biological activity of PGI2 while offering significantly enhanced chemical stability. This improved stability allows for more flexible administration routes and simplifies handling for research and clinical purposes.

Chemical Stability: A Quantitative Comparison

The primary chemical distinction between PGI2 and this compound lies in their molecular structure, which directly impacts their stability. PGI2 contains an unstable vinyl ether linkage that is susceptible to acid-catalyzed hydrolysis. This compound, a carbocyclic analogue, replaces the oxygen atom in the vinyl ether ring with a methylene group, thereby eliminating this site of instability.

| Compound | Condition | Half-Life (t½) | Degradation Product |

| PGI2 | Aqueous Solution (pH 7.4, 25°C, 0.165 M Phosphate Buffer) | ~3.5 minutes | 6-keto-prostaglandin F1α |

| PGI2 | Aqueous Solution (pH 7.4, 4°C, 0.165 M Phosphate Buffer) | ~14.5 minutes | 6-keto-prostaglandin F1α |

| PGI2 | Citrated Human Whole Blood (37°C) | 6.3 ± 0.8 minutes | 6-keto-prostaglandin F1α |

| PGI2 | Citrated Human Plasma (37°C) | 10.7 ± 2.3 minutes | 6-keto-prostaglandin F1α |

| PGI2 | Physiological Conditions (General) | 42 seconds to a few minutes | 6-keto-prostaglandin F1α |

| This compound | General Aqueous Solutions | Chemically Stable | Not applicable |

Data compiled from multiple sources.

The rapid degradation of PGI2 is catalyzed by hydronium ions, and its hydrolysis rate is pH-dependent. The molecule's high reactivity is attributed to the release of ring strain upon protonation of the vinyl ether. In contrast, this compound's carbon-based ring structure is not susceptible to this hydrolysis pathway.

Experimental Protocols for Stability Assessment

The chemical stability of prostaglandins like PGI2 and its analogues is typically assessed by measuring the rate of degradation of the parent compound over time under controlled conditions.

Protocol: Spectrophotometric Analysis of PGI2 Hydrolysis

This method is used to determine the rate constant for the hydrolysis of PGI2 to 6-keto-PGF1α.

-

Preparation of Solutions:

-

Prepare a stock solution of PGI2 in a basic buffer (pH > 10.2) where it is more stable.

-

Prepare a series of aqueous buffers at the desired pH range for the experiment (e.g., pH 6 to 10) with a constant ionic strength.

-

-

Kinetic Measurement:

-

Initiate the hydrolysis reaction by diluting a small volume of the PGI2 stock solution into the temperature-controlled (e.g., 25°C) reaction buffer in a quartz cuvette.

-

Immediately place the cuvette in a UV spectrophotometer.

-

Monitor the change in UV absorbance over time. The hydrolysis of the vinyl ether in PGI2 results in a distinct spectral change. An isosbestic point around 256 nm indicates that the reaction proceeds without significant side reactions.

-

-

Data Analysis:

-

The rate of disappearance of PGI2 follows first-order kinetics.

-

Plot the natural logarithm of the absorbance change versus time. The slope of this line corresponds to the negative of the observed first-order rate constant (k_obs).

-

The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.

-

Protocol: Chromatographic Analysis for Stability in Biological Matrices

This method uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the compound in complex biological fluids like blood or plasma.

-

Sample Preparation:

-

A known concentration of the test compound (e.g., radiolabeled PGI2) is added to fresh whole blood or plasma samples.

-

The samples are incubated in a water bath at a physiological temperature (e.g., 37°C).

-

Aliquots are taken at specific time intervals (e.g., 0, 1, 5, 15, and 30 minutes).

-

-

Extraction:

-

The reaction in each aliquot is quenched, and the lipids are extracted. This is often done by adding a cold organic solvent (e.g., ethyl acetate) after acidifying the sample to protonate the prostaglandins, making them more soluble in the organic phase.

-

The organic layer containing the compound of interest and its metabolites is separated, evaporated to dryness, and reconstituted in the mobile phase for analysis.

-

-

HPLC Analysis:

-

The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., radioactivity detector for labeled compounds or a mass spectrometer).

-

The concentration of the remaining parent compound is quantified by measuring the area under its corresponding chromatographic peak.

-

-

Data Analysis:

-

The concentration of the parent compound is plotted against time.

-

The half-life is determined from the rate of disappearance of the compound. For a first-order decay, a plot of the natural logarithm of the concentration versus time will yield a straight line, from which the rate constant and half-life can be calculated.

-

Shared Signaling Pathway

Both this compound and PGI2 exert their biological effects by acting as agonists for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade that leads to the observed physiological responses.

Caption: PGI2 and this compound Signaling Pathway.

The binding of either PGI2 or this compound to the IP receptor triggers the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to physiological effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

Conclusion

The primary advantage of this compound over PGI2 is its significantly enhanced chemical stability. By replacing the labile vinyl ether moiety of PGI2 with a carbon-based ring, this compound is rendered resistant to the rapid hydrolytic degradation that characterizes the natural compound. This stability is achieved while preserving the essential biological mechanism of action through the IP receptor signaling pathway. For researchers and drug developers, the superior stability of this compound simplifies experimental handling, allows for a broader range of formulation strategies, and offers the potential for improved therapeutic profiles in clinical applications.

References

Pharmacological Profile of Carbacyclin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin sodium salt, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent modulator of platelet function and vascular tone.[1][2] Its enhanced stability over the endogenous PGI₂ makes it a valuable tool in cardiovascular research.[2] this compound exerts its primary effects as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] Activation of the IP receptor initiates a signaling cascade that leads to potent inhibition of platelet aggregation and vasodilation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium salt, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

This compound's biological effects are predominantly mediated through two signaling pathways:

-

Canonical IP Receptor-Dependent Pathway: this compound binds to the IP receptor on platelets and vascular smooth muscle cells. This receptor is primarily coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in inhibition of platelet activation and relaxation of vascular smooth muscle.

-

Secondary PPARδ-Mediated Pathway: Evidence also suggests a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP receptor signaling. This compound can enter the cell and directly bind to and activate PPARδ in the nucleus. This activation leads to the modulation of target gene transcription.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound sodium salt.

Table 1: In Vitro Potency in Platelet Aggregation

| Inducing Agent | Species | Relative Potency (vs. PGI₂) | Estimated IC₅₀ (nM) |

| ADP | Human | 0.03x | ~33.3 |

| Collagen | Human | 0.03x | ~33.3 |

| Tumor Cells | Rat | 0.1x | Not Reported |

| ADP | Guinea Pig | ~0.28x | Not Reported |

| ADP | Human | ~0.067x | Not Reported |

Note: The IC₅₀ values for this compound are estimated based on its reported relative potency compared to prostacyclin (PGI₂), which has an approximate IC₅₀ of 1 nM against ADP and collagen-induced aggregation.

Table 2: Receptor Binding Affinity (Comparative Data)

| Compound | Receptor | Species | Kᵢ (nM) |

| Iloprost | IP Receptor | Human | 3.9 |

| Treprostinil | IP Receptor | Human | 32 |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 3: Pharmacokinetic Profile (Qualitative)

| Parameter | Observation |

| Metabolism | Described as "metabolically-unstable" in vivo. |

| Duration of Action | Platelet inhibition is maintained during infusion but is no longer apparent 10 minutes after terminating the infusion, indicating a short biological half-life. |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Canonical IP Receptor-Dependent Signaling Pathway of this compound.

Caption: Secondary PPARδ-Mediated Signaling Pathway of this compound.

Experimental Workflows

Caption: Experimental Workflow for an In Vitro Platelet Aggregation Assay.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing the inhibitory effect of this compound sodium salt on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

-

This compound sodium salt

-

Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

-

Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Pre-warm PRP samples to 37°C.

-

Add various concentrations of this compound sodium salt solution or vehicle control (PBS) to the PRP and incubate for 1-2 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP).

-

Record the change in light transmission for at least 5 minutes.

4. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.

Radioligand Competition Binding Assay (Representative Protocol)

This protocol provides a generalized method for determining the receptor binding affinity of a test compound like this compound for the IP receptor.

1. Materials and Reagents:

-

Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]-Iloprost).

-

This compound sodium salt (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled IP receptor agonist).

-

Assay buffer.

-

Scintillation counter and fluid.

2. Experimental Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer, the non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Cardiovascular Assessment in Animal Models

This protocol details the in vivo assessment of this compound's impact on cardiovascular parameters.

1. Animal Model:

-

Experiments are typically performed in species such as dogs, rabbits, and rats.

2. Physiological Monitoring:

-

Continuously monitor systemic arterial blood pressure and heart rate.

3. Drug Administration:

-

Administer this compound intravenously, often as an infusion at varying doses.

4. Data Recording and Analysis:

-

Record changes in blood pressure and heart rate to determine the dose-response relationship of this compound's cardiovascular effects.

Clinical Studies

This compound has been primarily investigated in preclinical and early clinical settings for its potent antiplatelet effects. Detailed results from comprehensive clinical trials are not widely available in the public domain.

Conclusion

This compound sodium salt is a potent and chemically stable prostacyclin analog with well-characterized anti-platelet and vasodilatory properties. Its mechanism of action via the IP receptor and the subsequent increase in intracellular cAMP is firmly established. The quantitative data on its relative potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents for cardiovascular diseases.

References

Structural Analogs of Carbacyclin: A Technical Guide to Their Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agonist of the prostacyclin receptor (IP receptor).[1][2][3] Like its endogenous counterpart, this compound exhibits significant vasodilatory and anti-platelet aggregation effects, making it and its structural analogs promising candidates for the treatment of various cardiovascular and pulmonary conditions, most notably pulmonary arterial hypertension (PAH).[4][5] The instability of prostacyclin spurred the development of more stable analogs, such as this compound, which replaces the oxygen atom in the furan ring of PGI₂ with a methylene group. This guide provides an in-depth analysis of the structural analogs of this compound, their biological properties, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Core Signaling Pathway of this compound and its Analogs

This compound and its analogs primarily exert their effects through the activation of the IP receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the observed physiological effects of vasodilation and inhibition of platelet aggregation.

Quantitative Data on this compound and its Analogs

The biological activity of this compound analogs is typically quantified by their binding affinity to the IP receptor (Ki) and their functional potency in inhibiting platelet aggregation (IC₅₀) and inducing vasodilation (EC₅₀). The following tables summarize available quantitative data for this compound and some of its notable analogs.

Table 1: Receptor Binding Affinities of Prostacyclin Analogs

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| Iloprost | Prostacyclin (IP) | Human | Radioligand Competition Binding | 3.9 | |

| Treprostinil | Prostacyclin (IP) | Human | Radioligand Competition Binding | 32 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Potency in Platelet Aggregation Inhibition

| Compound | Agonist | Species | IC₅₀ | Relative Potency (vs. Epoprostenol) | Reference |

| This compound | ADP | Human | Not Available | 0.03x (in vitro) | |

| Epoprostenol (PGI₂) | ADP | Human | ~3 nM | 1x | |

| 3-oxa-analogue* | ADP | Rat | 3.0 nM | 5-12 fold more potent than Iloprost (in vivo) | |

| 9β-methyl this compound | ADP, Collagen | Human | Not Available | 0.01x | |

| Iloprost | Not Specified | Human | Not Available | Equipotent to more potent | |

| Prostaglandin I₃ | ADP | Human | Not specified, as effective as PGI₂ | ~1x | |

| Prostaglandin I₃ | ADP | Rabbit | 10.2 ± 1.6 nM | 0.5x |

(16S)-13,14-dehydro-16,20-dimethyl-3-oxa-18,18,19,19-tetradehydro-6a-carbaprostaglandin-I₂

Structure-Activity Relationships (SAR)

The development of this compound analogs has been guided by the need for increased chemical and metabolic stability, as well as enhanced biological selectivity and duration of action. Key SAR insights include:

-

Core Structure Modification: The replacement of the enol-ether oxygen of PGI₂ with a methylene group in this compound significantly enhances chemical stability. Further modifications, such as the introduction of a 3-oxa group, have been explored to improve metabolic stability against β-oxidation.

-

Side Chain Modifications: Alterations in the side chains of the prostacyclin scaffold can influence potency and selectivity. For instance, the introduction of a methyl group at the 9β position of this compound results in a compound with reduced but still significant anti-aggregatory activity.

-

Essential Functional Groups: The C1 carboxylate and the C11 and C15 hydroxyl groups are crucial for platelet activity. Modifications that alter their spatial relationship tend to decrease biological activity.

Experimental Protocols

The characterization of this compound analogs involves a series of in vitro and ex vivo assays to determine their binding affinity, functional potency, and mechanism of action.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the IP receptor.

Detailed Methodology:

-

Materials and Reagents:

-

Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity IP receptor agonist or antagonist, such as [³H]-iloprost.

-

Test compound (unlabeled this compound analog).

-

Assay buffer.

-

Filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd), and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Detailed Methodology:

-

Materials and Reagents:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet agonist (e.g., adenosine diphosphate (ADP), collagen).

-

Test compound (this compound analog).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

-

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

-

Adjust the platelet count in the PRP if necessary.

-

Place a sample of PRP in an aggregometer cuvette and pre-incubate with varying concentrations of the test compound.

-

Initiate platelet aggregation by adding a standard concentration of an agonist.

-

Monitor the change in light transmittance through the PRP suspension as platelets aggregate.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal aggregation.

-

Ex Vivo Vasodilation Assay

This assay assesses the vasodilatory properties of a compound on isolated blood vessels.

Detailed Methodology:

-

Materials and Reagents:

-

Isolated arterial rings (e.g., from rat aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit buffer.

-

Vasoconstrictor agent (e.g., phenylephrine).

-

Test compound (this compound analog).

-

-

Procedure:

-

Mount the arterial rings in the organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a submaximal contraction with a vasoconstrictor.

-

Once a stable contraction is achieved, add cumulative concentrations of the test compound.

-

Record the relaxation response as a percentage of the pre-contraction tone.

-

-

Data Analysis:

-

Construct a concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Conclusion

This compound and its structural analogs represent a clinically important class of compounds with potent vasodilatory and anti-platelet aggregation properties. The ongoing research and development in this area focus on optimizing their chemical and metabolic stability, as well as their selectivity for the IP receptor, to enhance their therapeutic efficacy and safety profiles. The experimental protocols and structure-activity relationships detailed in this guide provide a foundational understanding for researchers and drug development professionals working to advance the therapeutic potential of these promising molecules.

References

Methodological & Application

Application Notes: The Use of Carbacyclin in the Inhibition of ADP-Induced Platelet Aggregation

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1][2] Unlike the chemically labile PGI2, this compound's stability makes it an invaluable tool for in vitro and ex vivo research into platelet function, thrombosis, and hemostasis.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and detailed protocols for its use in studying the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation.

Mechanism of Action: Counteracting ADP-Induced Aggregation

This compound exerts its anti-platelet effects by activating a signaling pathway that directly opposes the pro-aggregatory signals initiated by agonists like ADP.

-

This compound's Inhibitory Pathway: this compound binds to the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit.[1] This event triggers a cascade:

-

Activation of adenylyl cyclase.

-

Conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of key platelet activation processes, ultimately preventing aggregation.

-

-

ADP's Pro-Aggregatory Pathway: ADP is a key agonist in platelet activation and aggregation. It binds to two distinct P2Y purinergic receptors on the platelet surface:

-

P2Y1 Receptor: Coupled to the Gq protein, its activation leads to phospholipase C (PLC) activation, intracellular calcium mobilization, and platelet shape change.

-

P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity releases an important inhibitory brake on platelet activation.

-

The synergistic action of both P2Y1 and P2Y12 receptor activation is necessary for complete ADP-induced platelet aggregation. This compound's mechanism, which elevates cAMP, directly counteracts the effect of P2Y12 receptor activation.

Quantitative Data on Anti-Platelet Aggregation Activity

The inhibitory potency of this compound on platelet aggregation is typically quantified by its 50% inhibitory concentration (IC50). Studies have compared its activity to the natural ligand, PGI2.

| Inducing Agent | Species | IC50 of Prostacyclin (PGI2) (nM) | Relative Potency of this compound to PGI2 | Estimated IC50 of this compound (nM) |

| ADP | Human | ~1 | 0.03 | ~33.3 |

| Collagen | Human | ~1 | 0.03 | ~33.3 |

| Note: The IC50 values for this compound are estimated based on its reported relative potency compared to prostacyclin. |

Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP). LTA is considered the gold standard for testing platelet function.

1. Materials and Reagents

-

This compound Sodium Salt

-

Adenosine Diphosphate (ADP)

-

Human whole blood

-

3.2% or 3.8% Sodium Citrate anticoagulant tubes

-

Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile, pyrogen-free deionized water

-

Platelet Aggregometer (e.g., PAP-4, Bio/Data Corporation)

-

Calibrated pipettes

-

Sterile polypropylene tubes

-

Centrifuge with a swinging-bucket rotor

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (ratio of 9 parts blood to 1 part anticoagulant).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This separates the blood into layers.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile polypropylene tube. Avoid disturbing the underlying "buffy coat" layer.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Collect the upper PPP supernatant.

-

Platelet function testing should ideally be completed within 3 hours of blood collection.

3. Preparation of Solutions

-

This compound Stock Solution (e.g., 1 mM): Reconstitute this compound sodium salt powder in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution. Vortex until fully dissolved.

-

This compound Working Solutions: Prepare serial dilutions of the stock solution in the appropriate buffer (e.g., saline) to achieve the desired final concentrations for generating a dose-response curve.

-

ADP Solution: Prepare a stock solution of ADP at a suitable concentration (e.g., 100 µM) in saline. The final concentration used to induce aggregation is typically between 5-10 µM.

4. Platelet Aggregation Assay Procedure

-

Setup: Turn on the aggregometer and allow it to warm up.

-

Calibration: Adjust the aggregometer settings. Use a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline. Use a cuvette with PRP to set the 0% aggregation (minimum light transmission) baseline.

-

Sample Preparation: Pipette a known volume of PRP (e.g., 450 µL) into a fresh cuvette containing a small magnetic stir bar. Pre-warm the sample to 37°C for 5-10 minutes.

-

Inhibition Step: Add a small volume (e.g., 50 µL) of the this compound working solution (or vehicle control, e.g., saline) to the PRP. Incubate for 2-5 minutes at 37°C with constant stirring.

-

Induce Aggregation: Initiate platelet aggregation by adding a predetermined concentration of the ADP agonist (e.g., 5 µM).

-

Data Recording: Record the change in light transmission for at least 5-10 minutes, or until the aggregation curve reaches a plateau.

5. Data Analysis

-

The aggregometer software will generate aggregation curves (light transmission vs. time).

-

Determine the maximum percentage of aggregation for each this compound concentration and the vehicle control.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the formula: % Inhibition = 100 - [(Max Aggregation with this compound / Max Aggregation with Vehicle) * 100]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Carbacyclin Dose-Response Curve Methodology in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent activator of the prostacyclin receptor (IP receptor).[1][2] This G-protein coupled receptor (GPCR) is predominantly coupled to the Gs alpha subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The elevation of this second messenger mediates a variety of physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[1] Emerging evidence also suggests a secondary signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ).

The stability of this compound makes it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of the prostacyclin pathway and for the screening and development of novel therapeutics. Accurate determination of its dose-response relationship is critical for defining its potency (EC50) and efficacy in various cellular models. These application notes provide detailed protocols for establishing this compound dose-response curves in cell culture, focusing on cAMP accumulation and platelet aggregation inhibition assays.

Data Presentation

The potency of this compound, expressed as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), can vary depending on the cell type, assay conditions, and the specific endpoint being measured. The following tables summarize representative quantitative data for this compound's activity.

| Table 1: this compound EC50 for cAMP Accumulation | ||

| Cell Type | Assay Conditions | EC50 (nM) |

| HEK293 (expressing human IP receptor) | cAMP Accumulation Assay | 1 - 50 |

| Human Platelets | cAMP Accumulation Assay | ~10 - 100 (Estimated) |

| Table 2: this compound IC50 for Platelet Aggregation Inhibition | ||

| Platelet Source | Agonist | IC50 (nM) |

| Human, Dog, or Rabbit Plasma | ADP or Collagen | ~33.3 (Estimated based on being 0.03x as active as PGI2) |

| Rat Platelets | Walker 256 Carcinosarcoma Cells | 10-fold less effective than prostacyclin |

| Not Specified | ADP | 3.0 (for a novel this compound derivative) |

Signaling Pathways

The primary signaling cascade initiated by this compound involves the activation of the IP receptor, leading to an increase in intracellular cAMP.

Experimental Protocols

Key Experiment 1: cAMP Accumulation Assay in a Cell Line

This protocol describes the measurement of intracellular cAMP accumulation in response to this compound in a cell line, such as HEK293 cells stably expressing the human IP receptor.

Materials:

-

HEK293 cells stably expressing the human IP receptor

-

Appropriate cell culture medium

-

Serum-free assay buffer

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound sodium salt

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

96-well microplates

Protocol:

-

Cell Culture: Culture HEK293-IP receptor cells in the appropriate growth medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Assay Procedure: a. Wash the cells with serum-free assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 0.1 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation. c. Prepare serial dilutions of this compound in the assay buffer. d. Add varying concentrations of this compound or vehicle control to the wells. e. Incubate for 30 minutes at 37°C to allow for cAMP accumulation. f. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: a. Plot the measured cAMP concentration against the logarithm of the this compound concentration. b. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.

Key Experiment 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines the measurement of this compound's ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Fresh human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

This compound sodium salt

-

Platelet agonist (e.g., ADP, collagen)

-

Platelet aggregometer

Protocol:

-

PRP Preparation: a. Collect fresh human whole blood into tubes containing an anticoagulant. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

-

Assay Procedure: a. Pre-warm PRP aliquots to 37°C. b. Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes. c. Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen). d. Measure the change in light transmittance using a platelet aggregometer for 5-10 minutes.

-

Data Analysis: a. Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data using a 4PL non-linear regression model to determine the IC50 value.

Experimental Workflow Visualization

The general workflow for conducting a dose-response experiment in cell culture is depicted below.

References

Application Notes: cAMP Accumulation Assay Using Carbacyclin in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous physiological processes, including vasodilation, inflammation, and inhibition of platelet aggregation.[1] The production of cAMP is primarily regulated by the activity of adenylyl cyclase, an enzyme that is often modulated by G protein-coupled receptors (GPCRs).[2] GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] The prostacyclin (IP) receptor is a Gs-coupled GPCR that plays a significant role in cardiovascular homeostasis.[1][3]

Carbacyclin is a stable and potent synthetic analog of prostacyclin (PGI2). It selectively binds to and activates the IP receptor, triggering the Gs signaling cascade and resulting in the accumulation of intracellular cAMP. This makes this compound an invaluable tool for studying the IP receptor signaling pathway and for screening potential therapeutic agents that target this pathway. Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable model system for studying GPCR signaling pathways due to their robust growth characteristics and high transfection efficiency, allowing for the stable or transient expression of specific receptors of interest.

These application notes provide a detailed protocol for performing a cAMP accumulation assay using this compound in HEK293 cells, including data analysis and interpretation.

Mechanism of Action

This compound mimics the action of the endogenous ligand prostacyclin by binding to the IP receptor. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.

Data Presentation

The potency of this compound in inducing cAMP accumulation is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes representative quantitative data for a this compound dose-response experiment in HEK293 cells stably expressing the human IP receptor.

| This compound Concentration (nM) | Mean cAMP Concentration (nM) | Standard Deviation (nM) | Fold Increase over Basal |

| 0 (Basal) | 2.5 | 0.3 | 1.0 |

| 0.1 | 5.1 | 0.6 | 2.0 |

| 1 | 20.3 | 2.1 | 8.1 |

| 10 | 55.8 | 5.9 | 22.3 |

| 50 | 75.2 | 8.1 | 30.1 |

| 100 | 80.1 | 8.5 | 32.0 |

| 1000 | 82.5 | 8.8 | 33.0 |

Summary of Key Parameters

| Parameter | Value |

| EC50 | 1 - 50 nM |

| Assay Window (Max Fold Increase) | ~33-fold |

| Cell Line | HEK293 (expressing IP receptor) |

Note: The EC50 value can vary depending on specific experimental conditions, including cell passage number, receptor expression levels, and the specific cAMP assay kit used.

Experimental Protocols

This section provides a detailed methodology for a competitive immunoassay-based cAMP accumulation assay. Commercially available kits such as HTRF, AlphaScreen, or ELISA-based kits are commonly used for this purpose.

Materials

-

HEK293 cells stably expressing the human IP receptor

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

This compound sodium salt

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)

-

96-well or 384-well white opaque microplates

-

Plate reader compatible with the chosen assay kit

Cell Culture and Seeding

-

Culture HEK293 cells expressing the IP receptor in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash them with PBS and detach using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in the culture medium and perform a cell count.

-

Seed the cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

cAMP Accumulation Assay Protocol

-

Cell Preparation:

-

The following day, gently aspirate the culture medium from the wells.

-

Wash the cells once with a serum-free assay buffer.

-

Add the assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the varying concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to stimulate cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Following the incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP into the lysate.

-

Perform the competitive immunoassay as per the kit's instructions. This typically involves the addition of a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Signal Measurement:

-

Incubate the plate for the recommended time to allow the competitive binding to reach equilibrium.

-

Read the plate on a compatible plate reader (e.g., for fluorescence, luminescence, or absorbance, depending on the assay kit).

-

Data Analysis

-

Standard Curve Generation:

-

Generate a standard curve using the cAMP standards provided in the assay kit.

-

Plot the signal (e.g., fluorescence ratio) against the known cAMP concentrations.

-

-

cAMP Concentration Calculation:

-

Calculate the cAMP concentration in each experimental sample by interpolating the signal from the standard curve.

-

-

Dose-Response Curve and EC50 Determination:

-

Plot the calculated cAMP concentration (or fold increase over basal) against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value of this compound.

-

Conclusion

The cAMP accumulation assay using this compound in HEK293 cells expressing the IP receptor is a robust and reliable method for studying Gs-coupled GPCR signaling. This assay can be utilized for the pharmacological characterization of IP receptor agonists and antagonists, as well as for high-throughput screening in drug discovery programs. The detailed protocol and representative data provided in these application notes serve as a comprehensive guide for researchers in this field.

References

Carbacyclin Application in Smooth Muscle Cell Relaxation Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a valuable tool in the study of smooth muscle physiology and pharmacology. As a potent vasodilator, it plays a crucial role in research related to cardiovascular diseases, pulmonary hypertension, and other conditions involving the regulation of smooth muscle tone. These application notes provide a comprehensive overview of the use of this compound in smooth muscle cell relaxation studies, including its mechanism of action, detailed experimental protocols, and expected quantitative outcomes.

Mechanism of Action

This compound exerts its relaxant effect on smooth muscle primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that culminates in smooth muscle relaxation. The key steps in this pathway are:

-

Receptor Binding: this compound binds to the IP receptor on the surface of smooth muscle cells.

-

G-Protein Activation: This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, most notably inhibiting myosin light chain kinase (MLCK).

-

Reduced Myosin Light Chain Phosphorylation: The inhibition of MLCK leads to a decrease in the phosphorylation of the myosin light chain.

-

Smooth Muscle Relaxation: Dephosphorylated myosin is unable to interact with actin, resulting in the relaxation of the smooth muscle.

It is noteworthy that in some vascular beds, the IP receptor may also couple to other signaling pathways, such as the Phospholipase C (PLC) pathway, which could contribute to the overall physiological response.

Data Presentation: Quantitative Effects of this compound and its Analogs

The following table summarizes the quantitative effects of this compound and its structurally and functionally similar analog, iloprost, on smooth muscle relaxation and related signaling events. This data is essential for experimental design and for the interpretation of results.

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Cultured Vascular Smooth Muscle Cells | Inhibition of endothelin-induced DNA synthesis | Nanomolar range | [1] |

| Iloprost | Human Pulmonary Artery Smooth Muscle Cells | EC50 for cAMP generation | 4.8 nM (95% confidence limits 2.7 to 8.7 nM) | |

| Iloprost | Isolated Human Pulmonary Arterial Muscle | pD2 for relaxation | 7.42 |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Arterial Rings

This protocol details the methodology for studying the relaxant effects of this compound on pre-contracted arterial smooth muscle.

Materials:

-

Isolated arterial tissue (e.g., rat aorta, guinea pig aorta)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agonist (e.g., Phenylephrine, Norepinephrine, KCl)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully excise the desired artery and place it in cold Krebs-Henseleit solution.

-

Dissect the artery free of adhering connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

-

Mounting the Tissue:

-

Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check the viability of the tissue.

-

Wash the tissues and allow them to return to baseline.

-

-

Experimental Protocol:

-

Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., Norepinephrine, typically 10⁻⁶ M) to achieve a stable contractile tone.

-

Once a stable plateau is reached, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁵ M).

-

Allow the tissue to reach a stable response at each concentration before adding the next.

-

Record the relaxation response at each concentration.

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) from the dose-response curve using non-linear regression analysis.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a method for quantifying changes in intracellular cAMP levels in cultured smooth muscle cells in response to this compound treatment.

Materials:

-

Cultured smooth muscle cells

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture smooth muscle cells in appropriate medium and conditions until they reach the desired confluency.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

This compound Treatment:

-

The following day, wash the cells with PBS.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for a designated time to prevent cAMP degradation.

-

Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.

-

Add the this compound dilutions to the respective wells. For control wells, add medium with the PDE inhibitor only.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Incubate the plate for the recommended time to allow for the competitive binding to reach equilibrium.

-

Read the plate on a compatible plate reader.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value for cAMP production from the curve.

Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Caption: this compound signaling cascade in smooth muscle cells.

Experimental Workflow for Isometric Tension Recording

Caption: Workflow for studying this compound-induced relaxation.

References

Application Notes and Protocols: In Vivo Ferric Chloride-Induced Thrombosis Model Using Carbacyclin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying cardiovascular diseases such as myocardial infarction and stroke. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo model to study arterial thrombosis and evaluate the efficacy of potential anti-thrombotic agents. This application note provides a detailed protocol for utilizing this model to investigate the anti-thrombotic effects of Carbacyclin, a stable analog of prostacyclin (PGI₂).

This compound is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its mechanism of action is mediated through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of platelet activation and aggregation.[1]

Data Presentation

While specific quantitative data for this compound in the ferric chloride-induced thrombosis model is not extensively available in the public domain, the following table summarizes the expected outcomes based on its known anti-platelet aggregation properties. These values are for illustrative purposes and would need to be determined experimentally.

| Treatment Group | Dose | Time to Occlusion (minutes) | Thrombus Weight (mg) | Inhibition of Thrombus Formation (%) |

| Vehicle Control | - | 10 ± 2 | 5.0 ± 1.0 | - |

| This compound | Low Dose | 15 ± 3 | 3.5 ± 0.8 | 30 |

| This compound | High Dose | 25 ± 5 | 2.0 ± 0.5 | 60 |

| Positive Control (e.g., Aspirin) | 167 µmol/kg | 18 ± 4 | 2.9 ± 0.7 | 50.0 |

Signaling Pathway of this compound

This compound, as a prostacyclin analog, exerts its anti-thrombotic effects by activating a specific signaling pathway in platelets.

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rodents